3,5-ジメトキシベンジルヒドラジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

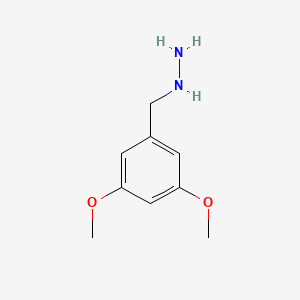

3,5-Dimethoxy-benzyl-hydrazine (3,5-DMBH) is an organic compound composed of two benzene rings, an amine group, and a hydrazine group. It is a colorless liquid at room temperature and is soluble in most organic solvents. It has been studied extensively in the scientific community due to its unique properties and potential applications in various fields.

科学的研究の応用

複素環式化合物の合成

“3,5-ジメトキシベンジルヒドラジン”は、医薬品化学において重要な複素環式化合物の合成に利用できます。 これらの化合物は、多くの場合、幅広い生物活性を示し、さまざまな疾患を標的とする医薬品の基本構造となりえます .

バイオ直交化学の開発

この化合物は、生きたシステム内でネイティブな生化学プロセスを妨げることなく起こる化学反応であるバイオ直交反応において役割を果たす可能性があります。 このような用途は、化学生物学において、ラベリングやイメージングの目的で貴重です .

先端材料の創造

材料科学において、“3,5-ジメトキシベンジルヒドラジン”は、電子工学、フォトニクス、ナノテクノロジーにおける潜在的な用途を持つ先端材料の開発のための前駆体となりえます .

触媒研究

化合物の構造は、触媒研究における潜在的な用途を示唆しています。 それは、化学反応を促進する触媒の設計に関与し、より効率的な工業プロセスにつながる可能性があります .

創薬

“3,5-ジメトキシベンジルヒドラジン”は、特に新規治療薬の探索において、創薬に利用できる可能性があります。 その構造は、生物学的標的との相互作用を強化するために改変することができます .

農業化学

“3,5-ジメトキシベンジルヒドラジン”の誘導体は、安全性と有効性のプロファイルを向上させた新しい農薬や除草剤を作成するために使用できるため、農業化学における用途があります .

光線力学療法

医学の分野では、この化合物は、光感受性化合物を用いて癌細胞を破壊する治療法である光線力学療法における潜在的な用途について調査することができます .

環境科学

最後に、“3,5-ジメトキシベンジルヒドラジン”は、特に汚染物質を捕捉および分解できるセンサーや材料の開発において、環境科学において用途が見いだされる可能性があります .

Safety and Hazards

作用機序

Target of Action

Hydrazines, in general, are known to react with aldehydes and ketones to form oximes or hydrazones .

Mode of Action

The compound, being a hydrazine derivative, likely interacts with its targets through nucleophilic reactions . In these reactions, the nitrogen atom acts as a nucleophile, reacting with the partially positive carbon atom of the carbonyl group in aldehydes or ketones . This results in the formation of oximes or hydrazones .

Biochemical Pathways

The formation of oximes and hydrazones can have various downstream effects, depending on the specific aldehyde or ketone that the hydrazine derivative reacts with .

Result of Action

The molecular and cellular effects of 3,5-Dimethoxy-benzyl-hydrazine’s action would depend on the specific targets it interacts with. The formation of oximes and hydrazones could potentially alter the function of the target molecules .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 3,5-Dimethoxy-benzyl-hydrazine .

生化学分析

Biochemical Properties

3,5-Dimethoxy-benzyl-hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various analytical and synthetic applications . The compound’s interaction with biomolecules such as enzymes and proteins can influence their activity and stability. For instance, 3,5-Dimethoxy-benzyl-hydrazine can act as a nucleophile, reacting with electrophilic centers in enzymes, potentially leading to enzyme inhibition or modification .

Cellular Effects

The effects of 3,5-Dimethoxy-benzyl-hydrazine on cellular processes are diverse. It can influence cell signaling pathways by interacting with key signaling molecules, thereby modulating gene expression and cellular metabolism. Studies have shown that 3,5-Dimethoxy-benzyl-hydrazine can affect the proliferation and differentiation of various cell types, including cancer cells . Its impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of specific metabolites, which can have downstream effects on cell function and viability .

Molecular Mechanism

At the molecular level, 3,5-Dimethoxy-benzyl-hydrazine exerts its effects through several mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. The compound’s hydrazine moiety allows it to participate in redox reactions, which can influence the oxidative state of cells and affect gene expression . Additionally, 3,5-Dimethoxy-benzyl-hydrazine can interact with DNA and RNA, potentially leading to changes in transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dimethoxy-benzyl-hydrazine can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that 3,5-Dimethoxy-benzyl-hydrazine can degrade under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound can result in cumulative effects on cells, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3,5-Dimethoxy-benzyl-hydrazine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at high doses, including oxidative stress and damage to cellular components . Threshold effects are also important to consider, as they can help determine the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

3,5-Dimethoxy-benzyl-hydrazine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and activity, as well as its potential effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 3,5-Dimethoxy-benzyl-hydrazine within cells and tissues are critical for understanding its biological effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 3,5-Dimethoxy-benzyl-hydrazine can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in different subcellular locations can influence its interactions with biomolecules and its overall biological effects .

特性

IUPAC Name |

(3,5-dimethoxyphenyl)methylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-12-8-3-7(6-11-10)4-9(5-8)13-2/h3-5,11H,6,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMHZIZPJZFOTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CNN)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606204 |

Source

|

| Record name | [(3,5-Dimethoxyphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887596-61-4 |

Source

|

| Record name | [(3,5-Dimethoxyphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)

![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)

![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)

![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)

![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)